

# 4-(Methylsulfonyl)phenylboronic Acid: A Versatile Building Block in Modern Organic Synthesis

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## Compound of Interest

Compound Name: 4-(Methylsulfonyl)phenylboronic acid

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## Abstract

**4-(Methylsulfonyl)phenylboronic acid** has emerged as a crucial building block in contemporary organic synthesis, prized for its role in the construction of complex molecular architectures. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The incorporation of the methylsulfonyl group imparts unique electronic properties and potential for hydrogen bonding, making this reagent particularly valuable in medicinal chemistry for the synthesis of bioactive compounds, including kinase inhibitors and G protein-coupled receptor (GPCR) agonists. This guide provides a comprehensive overview of the properties, synthesis, and applications of **4-(methylsulfonyl)phenylboronic acid**, complete with detailed experimental protocols, quantitative data, and graphical representations of relevant biological pathways.

## Properties of 4-(Methylsulfonyl)phenylboronic Acid

**4-(Methylsulfonyl)phenylboronic acid** is a white to light yellow crystalline powder that is stable under normal laboratory conditions. The presence of the electron-withdrawing

methylsulfonyl group influences the reactivity of the boronic acid moiety, making it an effective coupling partner in a variety of synthetic transformations.

Property	Value	Reference
CAS Number	149104-88-1	
Molecular Formula	C <sub>7</sub> H <sub>9</sub> BO <sub>4</sub> S	
Molecular Weight	200.02 g/mol	
Melting Point	289-293 °C	[1]
Appearance	White to light yellow crystalline powder	
Purity	≥95.0%	[1]

## Synthesis of 4-(Methylsulfonyl)phenylboronic Acid

The synthesis of **4-(methylsulfonyl)phenylboronic acid** can be achieved from commercially available starting materials. A common route involves the oxidation of 4-bromothioanisole to 4-bromophenyl methyl sulfone, followed by conversion of the aryl bromide to the corresponding boronic acid.

## Synthesis of 4-Bromophenyl Methyl Sulfone

A reliable method for the synthesis of 4-bromophenyl methyl sulfone involves the oxidation of 4-bromothioanisole.

### Experimental Protocol:

To a solution of 4-bromothioanisole (1.0 eq) in a suitable solvent such as dichloromethane, an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced

pressure. The crude product can be purified by recrystallization or column chromatography to afford 4-bromophenyl methyl sulfone in high yield.

## Synthesis of 4-(Methylsulfonyl)phenylboronic Acid

The conversion of 4-bromophenyl methyl sulfone to the boronic acid can be accomplished via a Grignard reaction followed by quenching with a trialkyl borate.

### Experimental Protocol:

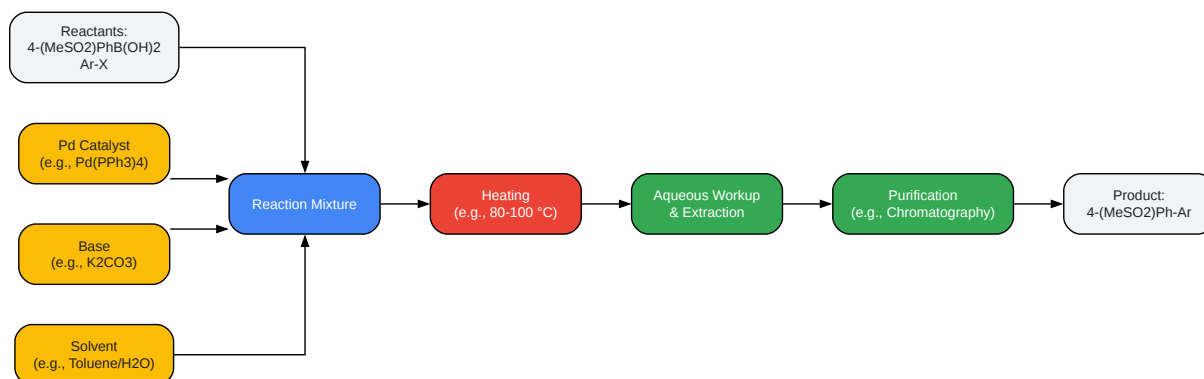
A solution of 4-bromophenyl methyl sulfone (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a suspension of magnesium turnings (1.2 eq) under an inert atmosphere. The reaction is initiated with a small crystal of iodine or by gentle heating. After the formation of the Grignard reagent is complete, the mixture is cooled to -78 °C and a solution of triisopropyl borate (1.5 eq) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched by the slow addition of aqueous HCl (1 M). The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system to yield **4-(methylsulfonyl)phenylboronic acid**.

## Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

**4-(Methylsulfonyl)phenylboronic acid** is a premier reagent for the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide or triflate. This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions and broad substrate scope.<sup>[2]</sup>

## General Workflow for Suzuki-Miyaura Coupling

The general workflow for a Suzuki-Miyaura coupling reaction involving **4-(methylsulfonyl)phenylboronic acid** is depicted below.



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Caption: General workflow for a Suzuki-Miyaura coupling reaction.

## Detailed Experimental Protocol: Synthesis of 4'-Methoxy-4-methylsulfonylbiphenyl

This protocol describes the synthesis of 4'-methoxy-4-methylsulfonylbiphenyl via a Suzuki-Miyaura coupling reaction between **4-(methylsulfonyl)phenylboronic acid** and 4-bromoanisole.

### Experimental Protocol:

To a round-bottom flask are added **4-(methylsulfonyl)phenylboronic acid** (1.2 eq), 4-bromoanisole (1.0 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.03 eq). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent mixture of toluene and water (e.g., 4:1 v/v) is then added. The reaction mixture is heated to 80-100 °C and stirred vigorously until the starting materials are consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl

acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4'-methoxy-4-methylsulfonylbiphenyl.

## Quantitative Data for a Representative Suzuki-Miyaura Coupling

The following table summarizes the expected data for the synthesis of 4'-methoxy-4-methylsulfonylbiphenyl.

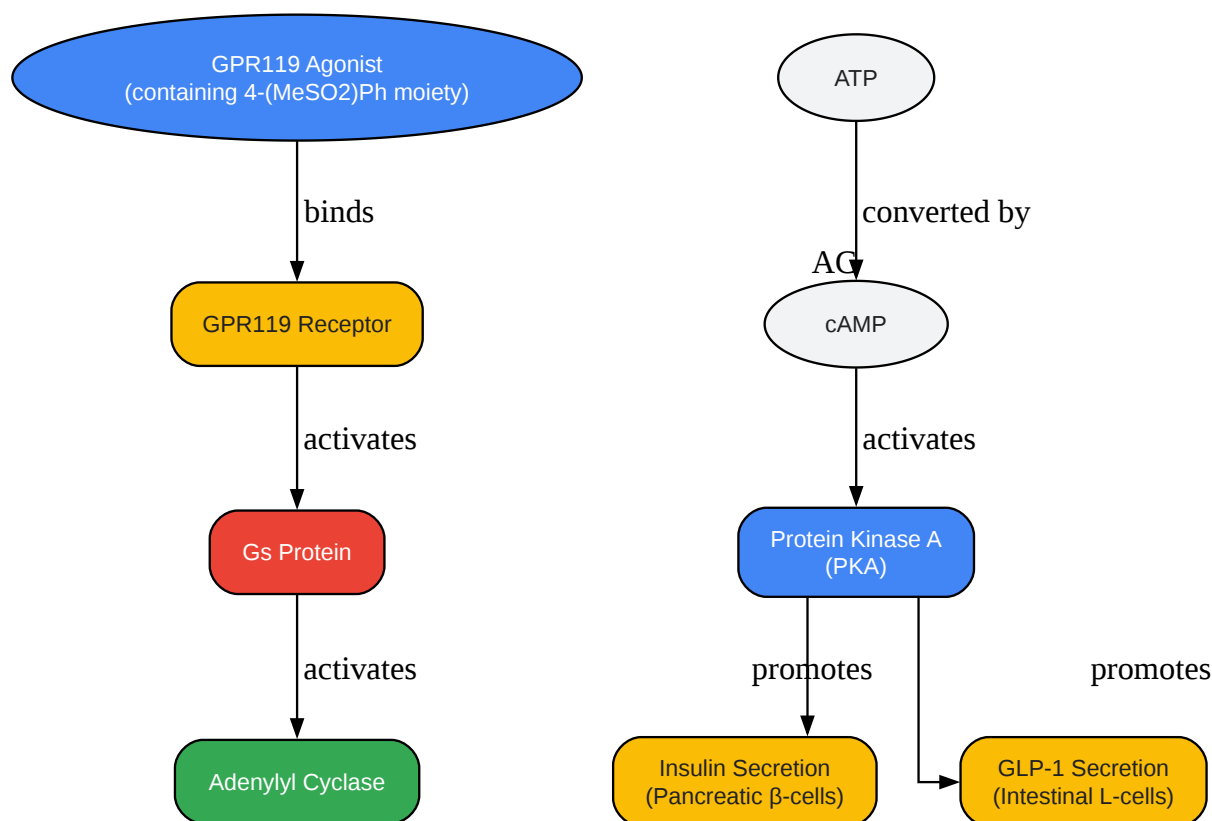
Parameter	Value	Reference
Yield	Typically >80%	General Suzuki Coupling Yields
Melting Point	155-158 °C (estimated)	Based on similar biphenyls
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz) δ (ppm)	7.98 (d, J=8.4 Hz, 2H), 7.75 (d, J=8.4 Hz, 2H), 7.55 (d, J=8.8 Hz, 2H), 7.01 (d, J=8.8 Hz, 2H), 3.87 (s, 3H), 3.08 (s, 3H)	Estimated based on similar compounds
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz) δ (ppm)	160.2, 144.9, 138.8, 132.3, 128.5, 127.8, 127.3, 114.5, 55.4, 44.6	Estimated based on similar compounds
MS (ESI)	m/z 263.07 [M+H] <sup>+</sup>	Calculated

## Application in Medicinal Chemistry: GPR119 Agonists

**4-(Methylsulfonyl)phenylboronic acid** is a key intermediate in the synthesis of potent and selective G protein-coupled receptor 119 (GPR119) agonists.[3] GPR119 is a promising therapeutic target for the treatment of type 2 diabetes and obesity.[4]

## GPR119 Signaling Pathway

Activation of GPR119, primarily expressed in pancreatic  $\beta$ -cells and intestinal enteroendocrine cells, leads to the stimulation of a Gs protein-coupled signaling cascade. This results in the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels promote glucose-dependent insulin secretion from pancreatic  $\beta$ -cells and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) from intestinal L-cells.



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Caption: Simplified GPR119 signaling pathway.

## Biological Activity of GPR119 Agonists Synthesized from 4-(Methylsulfonyl)phenylboronic Acid

A study by Zhou et al. described the synthesis and biological evaluation of a series of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. The in vitro agonistic activity

of these compounds was assessed by measuring their ability to stimulate cAMP production in a cell-based assay.

Compound	EC <sub>50</sub> (nM)	Reference
Compound 19	75	
Compound 20	25	

These compounds demonstrated potent agonistic activity and were found to effectively lower blood glucose levels in animal models of type 2 diabetes.

## Conclusion

**4-(Methylsulfonyl)phenylboronic acid** is a highly valuable and versatile building block in organic synthesis. Its utility in the robust and reliable Suzuki-Miyaura coupling reaction allows for the efficient synthesis of a wide array of biaryl compounds. The unique electronic properties conferred by the methylsulfonyl group make it an attractive component in the design of novel therapeutic agents, as exemplified by its successful incorporation into potent GPR119 agonists for the treatment of metabolic disorders. The detailed protocols and data presented in this guide are intended to facilitate the effective utilization of this important synthetic tool in both academic and industrial research settings.

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